Herbicidal Potency: Acyl Thiourea Derivative 4j Root Growth Inhibition Exceeds Commercial Herbicide
Derivative 4j, synthesized from 1-(4-chloro-3-(trifluoromethyl)phenyl)thiourea as the core aniline-thiourea precursor, demonstrated 98% root growth inhibition of Brassica napus L. at 100 mg/L, exceeding the 96% inhibition of compound 4l . Critically, both derivatives 4j and 4l exhibited higher comparative activity on Echinochloa crusgalli than the commercial herbicide bensulfuron-methyl [1].
| Evidence Dimension | Root growth inhibition |
|---|---|
| Target Compound Data | Compound 4j: 98% inhibition at 100 mg/L; Compound 4l: 96% inhibition at 100 mg/L |
| Comparator Or Baseline | Commercial herbicide bensulfuron-methyl |
| Quantified Difference | Compounds 4j and 4l demonstrated higher activity than bensulfuron-methyl on Echinochloa crusgalli |
| Conditions | Brassica napus L. root growth assay; Echinochloa crusgalli comparative assessment; 100 mg/L concentration |
Why This Matters
This identifies the 4-chloro-3-(trifluoromethyl)phenyl thiourea scaffold as critical for generating herbicidal leads with superior activity to a commercial standard, directly informing agrochemical procurement priorities.
- [1] Stanford SearchWorks. Synthesis, herbicidal activity, enzyme activity, and molecular docking of novel aniline thiourea. Abstract. Compounds 4j and 4l showed higher activity on Echinochloa crusgalli than bensulfuron-methyl. View Source
